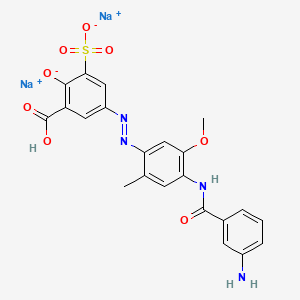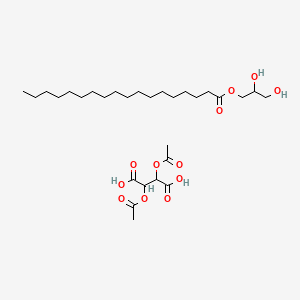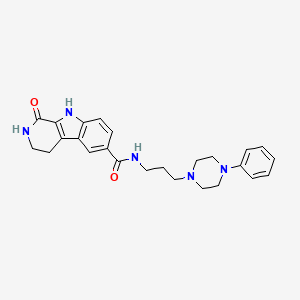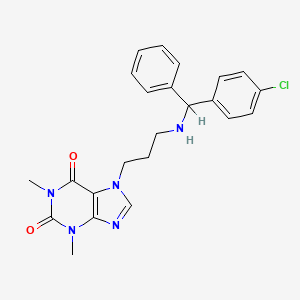
1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- is a complex organic compound with a unique structure that combines a purine core with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl) and 1,3-dimethyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and alkylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-aminopropyl)-1,3-dimethyl-
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(phenylmethyl)amino)propyl)-1,3-dimethyl-
Uniqueness
What sets 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
110665-44-6 |
|---|---|
Molekularformel |
C23H24ClN5O2 |
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
7-[3-[[(4-chlorophenyl)-phenylmethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H24ClN5O2/c1-27-21-20(22(30)28(2)23(27)31)29(15-26-21)14-6-13-25-19(16-7-4-3-5-8-16)17-9-11-18(24)12-10-17/h3-5,7-12,15,19,25H,6,13-14H2,1-2H3 |
InChI-Schlüssel |
RORXSCLZMFGGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


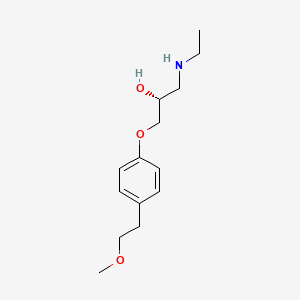
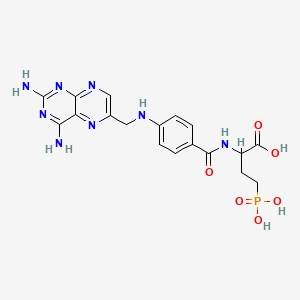


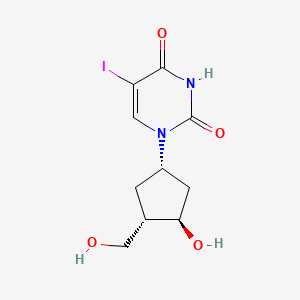
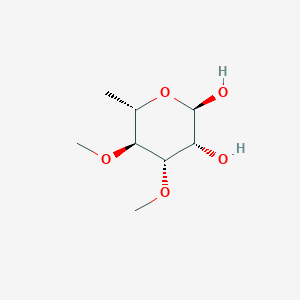
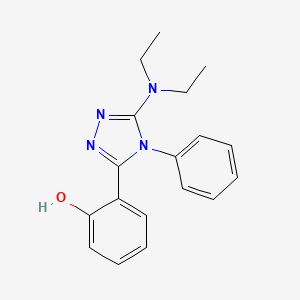
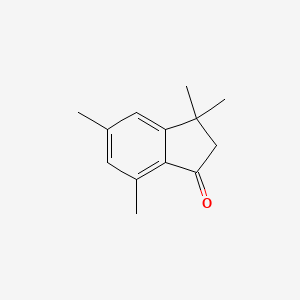
![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)

